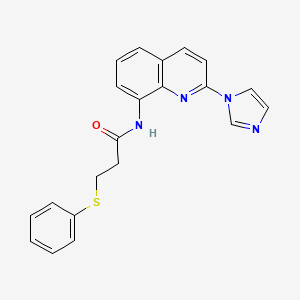

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(phenylthio)propanamide

Description

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(phenylthio)propanamide is a complex organic compound that has garnered interest in various fields of scientific research

Propriétés

IUPAC Name |

N-(2-imidazol-1-ylquinolin-8-yl)-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4OS/c26-20(11-14-27-17-6-2-1-3-7-17)23-18-8-4-5-16-9-10-19(24-21(16)18)25-13-12-22-15-25/h1-10,12-13,15H,11,14H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTPRNNEKUZISI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCC(=O)NC2=CC=CC3=C2N=C(C=C3)N4C=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

Introduction of the Imidazole Ring: The imidazole ring can be introduced via a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.

Attachment of the Phenylthio Group: The phenylthio group can be attached through a nucleophilic substitution reaction using thiophenol and an appropriate leaving group.

Final Coupling: The final step involves coupling the imidazole-quinoline intermediate with the phenylthio-propanamide moiety under amide bond-forming conditions, such as using carbodiimide coupling reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated solvents, strong acids or bases, and catalysts like palladium or platinum.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce amine or alcohol derivatives.

Applications De Recherche Scientifique

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(phenylthio)propanamide has several scientific research applications:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials and chemical sensors.

Mécanisme D'action

The mechanism of action of N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the quinoline core can intercalate with DNA or interact with proteins. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(phenylthio)acetamide: Similar structure but with an acetamide group instead of propanamide.

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(phenylthio)butanamide: Similar structure but with a butanamide group instead of propanamide.

Uniqueness

N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-(2-(1H-imidazol-1-yl)quinolin-8-yl)-3-(phenylthio)propanamide, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves sequential functionalization of the quinoline core. Key steps include:

- Imidazole coupling : React 8-aminoquinoline derivatives with imidazole-containing reagents under Buchwald-Hartwig amination conditions .

- Thioether formation : Introduce the phenylthio group via nucleophilic substitution using thiophenol in the presence of a base (e.g., K₂CO₃) .

- Amidation : Use coupling agents like EDC/HOBt to form the propanamide chain .

- Optimization : Yields (>70%) are achieved by controlling temperature (60–80°C), solvent polarity (e.g., DMF), and catalyst selection (e.g., Pd(OAc)₂ for coupling) .

Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of imidazole and quinoline substitution (e.g., aromatic proton shifts at δ 8.5–9.0 ppm for quinoline) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected for C₂₄H₂₀N₄OS: 428.1365) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can contradictory cytotoxicity data for this compound across cell lines be systematically resolved?

- Methodological Answer :

- Assay Standardization : Re-evaluate under uniform conditions (e.g., 48-hour exposure, MTT assay) .

- Purity Verification : Confirm absence of synthetic byproducts (e.g., unreacted imidazole) via LC-MS .

- Mechanistic Profiling : Use transcriptomics or proteomics to identify off-target effects (e.g., kinase inhibition vs. metabolic disruption) .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of derivatives targeting enzyme inhibition?

- Methodological Answer :

- Core Modifications : Synthesize analogs with substituents on the phenylthio group (e.g., electron-withdrawing -NO₂) to assess electronic effects on binding .

- Biological Testing : Compare IC₅₀ values against target enzymes (e.g., cytochrome P450 isoforms) .

- Computational Docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict interactions with active-site residues .

Q. How can researchers mitigate instability of the phenylthio group under physiological conditions?

- Methodological Answer :

- Prodrug Design : Replace the thioether with a disulfide bond, which is cleaved intracellularly .

- Formulation Optimization : Encapsulate in PEGylated liposomes to reduce oxidation .

- Stability Studies : Monitor degradation via LC-MS in simulated gastric fluid (pH 2.0) and plasma (pH 7.4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.